molecular formula C23H25N3O2 B15215578 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- CAS No. 23338-47-8

3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl-

Cat. No.: B15215578
CAS No.: 23338-47-8
M. Wt: 375.5 g/mol
InChI Key: YSQODNGHZVLWQA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its diverse biological activities, and is substituted with morpholinoethyl, phenyl, and p-tolyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver oxide, with reactions carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

23338-47-8

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H25N3O2/c1-18-7-9-19(10-8-18)21-17-22(20-5-3-2-4-6-20)24-26(23(21)27)12-11-25-13-15-28-16-14-25/h2-10,17H,11-16H2,1H3

InChI Key

YSQODNGHZVLWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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